molecular formula C8H13NO B12660569 3-Amino-2,6-dimethylcyclohex-2-en-1-one CAS No. 40649-56-7

3-Amino-2,6-dimethylcyclohex-2-en-1-one

Cat. No.: B12660569
CAS No.: 40649-56-7
M. Wt: 139.19 g/mol
InChI Key: WQGRVQYVOJPBIL-UHFFFAOYSA-N
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Description

3-Amino-2,6-dimethylcyclohex-2-en-1-one: is an organic compound with the molecular formula C8H13NO . This compound is characterized by a cyclohexene ring substituted with amino and methyl groups. It is a versatile intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,6-dimethylcyclohex-2-en-1-one typically involves the following steps:

    Cyclohexanone Derivative Formation: Starting with cyclohexanone, methylation is carried out using methyl iodide in the presence of a strong base like sodium hydride to form 2,6-dimethylcyclohexanone.

    Amination: The 2,6-dimethylcyclohexanone is then subjected to amination using ammonia or an amine source under catalytic hydrogenation conditions to introduce the amino group at the 3-position.

    Dehydrogenation: Finally, dehydrogenation is performed to introduce the double bond, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation and dehydrogenation steps .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-2,6-dimethylcyclohex-2-en-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of saturated amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a palladium catalyst.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: 3-Amino-2,6-dimethylcyclohex-2-en-1-one is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving amino groups and cyclohexene derivatives.

Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Amino-2,6-dimethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the cyclohexene ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

    3-Amino-2,6-dimethylcyclohexanone: Lacks the double bond present in 3-Amino-2,6-dimethylcyclohex-2-en-1-one.

    2,6-Dimethylcyclohexanone: Lacks the amino group.

    3-Amino-2-methylcyclohex-2-en-1-one: Has only one methyl group.

Uniqueness: this compound is unique due to the presence of both amino and methyl groups on a cyclohexene ring, which provides a distinct set of chemical and biological properties compared to its analogs.

Properties

CAS No.

40649-56-7

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-amino-2,6-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H13NO/c1-5-3-4-7(9)6(2)8(5)10/h5H,3-4,9H2,1-2H3

InChI Key

WQGRVQYVOJPBIL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C(C1=O)C)N

Origin of Product

United States

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